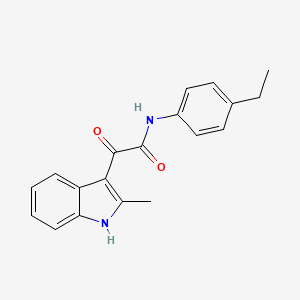

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as EMIA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. EMIA is a derivative of indole-2-carboxylic acid and has been shown to possess unique properties that make it a promising candidate for further research.

Scientific Research Applications

Analgesic Effects and Mechanisms

Research into compounds like acetaminophen (paracetamol) provides insights into the analgesic effects of certain chemicals. Acetaminophen is metabolized through various pathways, including glucuronidation and sulfation, with its analgesic mechanism attributed to the inhibition of cyclooxygenase enzymes and its metabolite AM404 acting on cannabinoid receptors. This understanding could be relevant to compounds like N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, assuming similarities in biological interactions (Li-zi Zhao & G. Pickering, 2011).

Toxicological Profiles

The hepatotoxicity associated with acetaminophen highlights the importance of understanding the toxicological profiles of related compounds. Studies show that acetaminophen's toxicity, particularly in overdose situations, can lead to liver damage, emphasizing the need for research into the metabolic pathways and potential toxic effects of similar compounds (R. Tittarelli et al., 2017).

Environmental Impact and Degradation

The environmental impact of pharmaceuticals, including their degradation and removal from water, is an area of growing concern. For instance, studies on acetaminophen highlight the challenges and methodologies for its removal from aqueous media, suggesting the importance of exploring the environmental behaviors of related compounds (C. Igwegbe et al., 2021).

properties

IUPAC Name |

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-13-8-10-14(11-9-13)21-19(23)18(22)17-12(2)20-16-7-5-4-6-15(16)17/h4-11,20H,3H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMQMHDYSINSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2925870.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2925871.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2925873.png)

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)

![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)